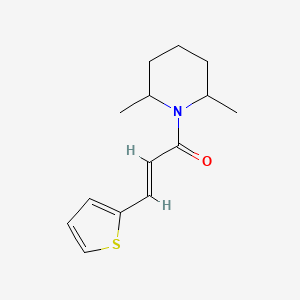![molecular formula C70H52MnN2O4 B13834235 (1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate](/img/structure/B13834235.png)
(1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate is a complex organometallic compound. It features a manganese(III) ion coordinated with a chiral ligand system, making it a subject of interest in asymmetric catalysis and other advanced chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate typically involves the reaction of manganese(III) acetate with the chiral ligand. The ligand is prepared by condensing ®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-carbaldehyde with (1S,2S)-1,2-diphenylethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate undergoes various types of chemical reactions, including:
Oxidation: The manganese center can participate in oxidation reactions, often acting as a catalyst.
Reduction: Under specific conditions, the compound can be reduced, altering the oxidation state of manganese.
Substitution: Ligand exchange reactions can occur, where the chiral ligands are replaced by other coordinating entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or organic peroxides for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres to maintain the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield manganese(IV) or manganese(V) species, while reduction reactions may produce manganese(II) complexes.
Applications De Recherche Scientifique
(1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate has several scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, facilitating the production of chiral molecules with high enantiomeric purity.
Biology: The compound’s ability to catalyze oxidation reactions makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications includes its use in developing drugs that target oxidative pathways.
Industry: Its catalytic properties are exploited in industrial processes that require precise control over reaction stereochemistry.
Mécanisme D'action
The mechanism by which (1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate exerts its effects involves the coordination of the manganese center with substrates, facilitating electron transfer processes. The chiral ligands create a specific environment around the manganese ion, enhancing its ability to catalyze asymmetric reactions. The molecular targets and pathways involved include various oxidative enzymes and substrates that participate in electron transfer reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-N,N’-Bis[(S)-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate: A stereoisomer with similar catalytic properties but different enantiomeric configuration.
Manganese(III) Salen Complexes: These compounds also feature manganese coordinated with chiral ligands and are used in similar catalytic applications.
Uniqueness
What sets (1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate apart is its specific chiral environment, which provides exceptional enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of pharmaceuticals and other chiral compounds where high enantiomeric purity is crucial.
Propriétés
Formule moléculaire |
C70H52MnN2O4 |
|---|---|
Poids moléculaire |
1040.1 g/mol |
Nom IUPAC |
acetic acid;3-[[(1S,2S)-2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese |
InChI |
InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/t65-,66-;;/m0../s1 |
Clé InChI |
MKVVRIGCQUNSSR-XKCBYAASSA-N |
SMILES isomérique |
CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=N[C@@H](C6=CC=CC=C6)[C@H](C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8O)C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)O.[Mn] |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8O)C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)O.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
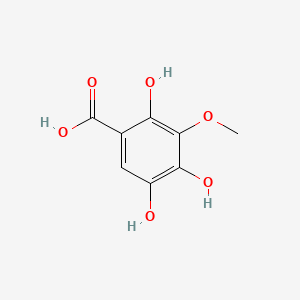

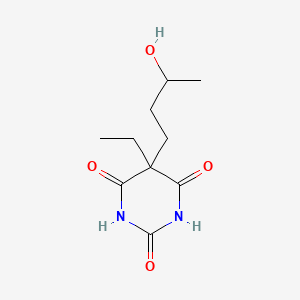
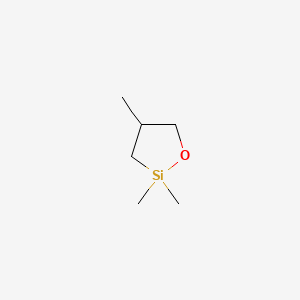
![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)

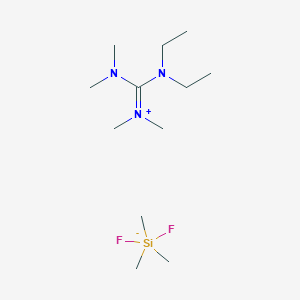
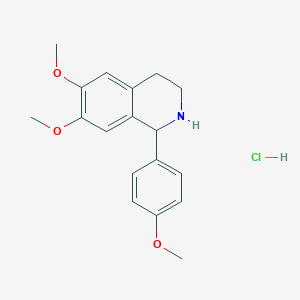
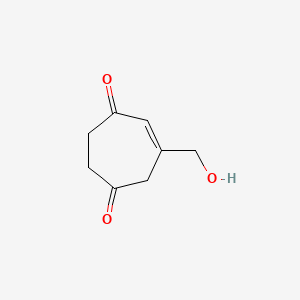
![(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B13834229.png)
